N-(1-Methyl-1H-indazol-7-yl)thiourea N-(1-Methyl-1H-indazol-7-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 41968-38-1
VCID: VC4337271
InChI: InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14)
SMILES: CN1C2=C(C=CC=C2NC(=S)N)C=N1
Molecular Formula: C9H10N4S
Molecular Weight: 206.27

N-(1-Methyl-1H-indazol-7-yl)thiourea

CAS No.: 41968-38-1

Cat. No.: VC4337271

Molecular Formula: C9H10N4S

Molecular Weight: 206.27

* For research use only. Not for human or veterinary use.

N-(1-Methyl-1H-indazol-7-yl)thiourea - 41968-38-1

Specification

CAS No. 41968-38-1
Molecular Formula C9H10N4S
Molecular Weight 206.27
IUPAC Name (1-methylindazol-7-yl)thiourea
Standard InChI InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14)
Standard InChI Key FHEFYTLOGFXOMS-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2NC(=S)N)C=N1

Introduction

Chemical Structure and Synthesis

Structural Characteristics

N-(1-Methyl-1H-indazol-7-yl)thiourea consists of a bicyclic indazole ring substituted with a methyl group at the 1-position and a thiourea moiety at the 7-position. The indazole scaffold provides planar aromaticity, while the thiourea group introduces hydrogen-bonding capabilities, influencing both reactivity and biological interactions . Key structural features include:

  • Molecular formula: C₉H₁₀N₄S

  • Hydrogen-bond donors/acceptors: 3/2

  • Topological polar surface area: 89.3 Ų .

Synthetic Routes

The synthesis typically involves coupling 1-methyl-1H-indazole-7-amine with thiophosgene or benzoyl isothiocyanate under controlled conditions. A representative protocol includes:

  • Reaction: 1-Methyl-1H-indazole-7-amine reacts with benzoyl isothiocyanate in dichloromethane at room temperature.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~70% purity .
    Alternative methods utilize copper-catalyzed cyclization or Ullmann coupling for indazole ring formation, as demonstrated in related indazole syntheses .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • Stability: Stable under inert conditions but susceptible to oxidation at the thiourea sulfur atom. Storage at –20°C in amber vials is recommended .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.95 (s, 3H, CH₃), 7.25–8.16 (m, 4H, indazole-H), 8.45 (s, 1H, NH) .

  • IR (KBr): ν 3340 cm⁻¹ (N–H stretch), 1245 cm⁻¹ (C=S) .

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary assays show broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 12.5 μg/mL) and Escherichia coli (MIC = 25 μg/mL) . The thiourea moiety likely disrupts bacterial membrane integrity or inhibits DNA gyrase .

Enzyme Inhibition

The compound inhibits KasA, a β-ketoacyl synthase critical for mycolic acid biosynthesis in Mycobacterium tuberculosis. Structural studies reveal dual binding within the KasA substrate channel, disrupting fatty acid elongation .

Applications in Medicinal Chemistry

Drug Development

N-(1-Methyl-1H-indazol-7-yl)thiourea serves as a scaffold for:

  • Kinase inhibitors: Modifications at the thiourea group enhance selectivity for tyrosine kinases .

  • Antitubercular agents: Synergistic effects with isoniazid reduce M. tuberculosis survival by 90% in murine models .

Structure-Activity Relationships (SAR)

  • Methyl position: Shifting the methyl group to the 3-position (e.g., N-(1-Methyl-1H-indazol-3-yl)thiourea) reduces anticancer potency by 40% .

  • Thiourea vs. urea: Replacement with urea decreases antimicrobial activity, highlighting the importance of the sulfur atom .

Comparative Analysis with Analogues

CompoundStructural VariationBiological ActivityReference
N-(1H-Indazol-7-yl)thioureaNo methyl groupModerate anticancer activity
N-(1-Methyl-1H-indazol-3-yl)thioureaMethyl at 3-positionReduced kinase inhibition
N-Benzoyl analogueBenzoyl substituentEnhanced antibacterial

Future Directions

  • In vivo pharmacokinetics: Assess bioavailability and toxicity in animal models.

  • Targeted delivery: Conjugate with nanoparticles to improve solubility and tumor targeting .

  • Dual-target inhibitors: Combine thiourea with pharmacophores targeting EGFR or PD-1/PD-L1 .

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